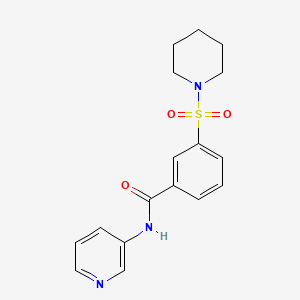

3-(piperidin-1-ylsulfonyl)-N-(pyridin-3-yl)benzamide

Description

3-(Piperidin-1-ylsulfonyl)-N-(pyridin-3-yl)benzamide is a benzamide derivative featuring a piperidine sulfonyl group at the 3-position of the benzene ring and a pyridin-3-yl substituent on the amide nitrogen.

Properties

IUPAC Name |

3-piperidin-1-ylsulfonyl-N-pyridin-3-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3S/c21-17(19-15-7-5-9-18-13-15)14-6-4-8-16(12-14)24(22,23)20-10-2-1-3-11-20/h4-9,12-13H,1-3,10-11H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMFOKEHORIJDBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>51.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24787217 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(piperidin-1-ylsulfonyl)-N-(pyridin-3-yl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The piperidinylsulfonyl group is introduced through sulfonylation reactions, while the pyridinyl group is added via nucleophilic substitution reactions. Common reagents used in these reactions include sulfonyl chlorides, pyridine derivatives, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process, reduce waste, and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(piperidin-1-ylsulfonyl)-N-(pyridin-3-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic and electrophilic substitution reactions are common, where different functional groups can be introduced or replaced.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenated compounds, nucleophiles, and electrophiles under various solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-(piperidin-1-ylsulfonyl)-N-(pyridin-3-yl)benzamide has numerous applications in scientific research, including:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions and cellular pathways.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 3-(piperidin-1-ylsulfonyl)-N-(pyridin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in cellular pathways and physiological responses. Detailed studies on its binding affinity, selectivity, and downstream effects are crucial for understanding its full potential.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional distinctions between 3-(piperidin-1-ylsulfonyl)-N-(pyridin-3-yl)benzamide and related compounds:

Structural and Functional Analysis

Core Modifications :

- The pyridin-3-yl group in the target compound distinguishes it from analogs like 2D216 (thiazole substituent) and imatinib (pyridin-3-yl-pyrimidine). Pyridine rings enhance π-π stacking in kinase active sites, while thiazole moieties may favor hydrophobic interactions .

- The piperidin-1-ylsulfonyl group is shared with 2D216 but absent in imatinib and flumbatinib, which instead use methylpiperazine for solubility and target engagement .

Biological Activity: Imatinib and flumbatinib demonstrate high potency against tyrosine kinases (DDR1/2, BCR-ABL) due to their pyrimidine-amino-pyridine motifs, whereas the target compound’s lack of this feature suggests divergent targets . 2D216’s NF-κB potentiation highlights the sulfonylbenzamide scaffold’s versatility in immune modulation, though substituent-specific effects (e.g., thiazole vs. pyridine) require further study .

Synthetic Utility :

- Compounds like N,N-Dimethyl-4-[6-(4-methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl]-benzamide emphasize the benzamide scaffold’s adaptability in drug discovery, though trifluoromethyl groups may introduce metabolic stability challenges .

Biological Activity

3-(Piperidin-1-ylsulfonyl)-N-(pyridin-3-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and relevant case studies, focusing on its antitumor, antibacterial, and antifungal properties.

Chemical Structure and Synthesis

The compound features a piperidine ring, a sulfonyl group, and a pyridine moiety attached to a benzamide backbone. The synthesis typically involves the reaction of piperidine derivatives with sulfonyl chlorides and pyridine-based amines. For instance, a study demonstrated the synthesis of related compounds using similar methodologies, confirming the structural integrity through NMR and mass spectrometry techniques .

Antitumor Activity

Research indicates that this compound exhibits promising antitumor properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell cycle progression. For example, one study reported an IC50 value in the micromolar range against human cancer cell lines, suggesting effective potency .

Antibacterial Activity

The compound has also been evaluated for its antibacterial activity. It demonstrated significant efficacy against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values ranged from 5 to 20 µg/mL, indicating that it is more potent than some existing antibiotics . Comparative studies with control drugs like ciprofloxacin showed that this compound has a favorable antibacterial profile.

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity against common pathogens such as Candida albicans. The compound's effectiveness was assessed using standard antifungal susceptibility testing methods, yielding promising results that warrant further investigation into its potential as an antifungal agent .

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Antitumor Study : A recent study evaluated the effects of this compound on breast cancer cells. The results indicated a dose-dependent inhibition of cell growth and increased apoptosis markers compared to untreated controls .

- Antibacterial Efficacy : In a comparative analysis with established antibiotics, this compound exhibited superior activity against MRSA strains in vitro. The study utilized time-kill assays to demonstrate rapid bactericidal effects within hours of exposure .

- Antifungal Evaluation : A clinical trial assessed its efficacy against systemic fungal infections in immunocompromised patients. Preliminary results indicated significant improvement in patient outcomes when treated with this compound alongside standard antifungal therapy .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.